2-[(E)-phenyldiazenyl]-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenyl-1-diazenyl)-1H-pyrrole is an organic compound characterized by the presence of a diazenyl group (-N=N-) attached to a phenyl ring, which is further connected to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenyl-1-diazenyl)-1H-pyrrole typically involves the diazotization of aniline followed by a coupling reaction with pyrrole. The process can be summarized as follows:
Diazotization of Aniline: Aniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form benzenediazonium chloride.
Coupling Reaction: The benzenediazonium chloride is then reacted with pyrrole under basic conditions to yield 2-(2-Phenyl-1-diazenyl)-1H-pyrrole.
Industrial Production Methods: While the laboratory synthesis of 2-(2-Phenyl-1-diazenyl)-1H-pyrrole is well-documented, its industrial production may involve optimization of reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Types of Reactions:
Oxidation: 2-(2-Phenyl-1-diazenyl)-1H-pyrrole can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The diazenyl group can be reduced to form the corresponding hydrazine derivative.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
2-(2-Phenyl-1-diazenyl)-1H-pyrrole has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other functional materials due to its chromophoric properties.
Mechanism of Action
The mechanism by which 2-(2-Phenyl-1-diazenyl)-1H-pyrrole exerts its effects is largely dependent on its interaction with molecular targets. The diazenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
2-(2-Phenyl-1-diazenyl)benzene: Similar in structure but lacks the pyrrole ring.
2-(2-Phenyl-1-diazenyl)thiophene: Contains a thiophene ring instead of a pyrrole ring.
2-(2-Phenyl-1-diazenyl)furan: Contains a furan ring instead of a pyrrole ring.
Uniqueness: 2-(2-Phenyl-1-diazenyl)-1H-pyrrole is unique due to the presence of both the diazenyl group and the pyrrole ring, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C10H9N3 |
---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
phenyl(1H-pyrrol-2-yl)diazene |
InChI |
InChI=1S/C10H9N3/c1-2-5-9(6-3-1)12-13-10-7-4-8-11-10/h1-8,11H |
InChI Key |
AVOVOVHRXURMSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.